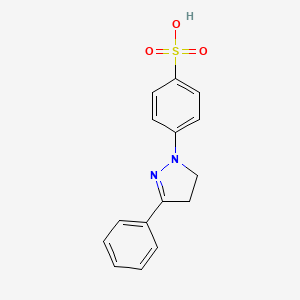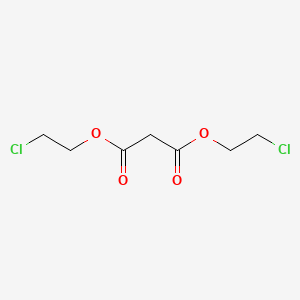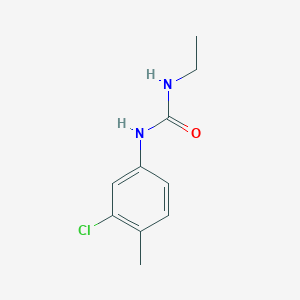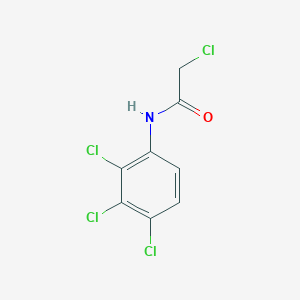![molecular formula C24H17BrN6O2S B11960664 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-Bromphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazid ist eine komplexe organische Verbindung, die einen Triazolring, eine Bromphenylgruppe und eine Indol-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(4-Bromphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazid umfasst in der Regel mehrere Schritte. Ein gängiger Weg beinhaltet die S-Alkylierung von 4-(4-Bromphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol mit 2-Brom-1-phenylethanon, gefolgt von der Reduktion des entsprechenden Ketons . Die Reaktionsbedingungen erfordern oft ein alkalisches Medium und spezifische Temperatursteuerungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer speziellen Anwendungen und der Komplexität ihrer Synthese. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungsprozesse, würden jedoch Anwendung finden.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-{[5-(4-Bromphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Dies kann verwendet werden, um Ketone zu Alkoholen zu konvertieren oder andere funktionelle Gruppen zu reduzieren.
Substitution: Halogenatome wie Brom können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der gewünschten Reaktion, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Bromphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf seine potenziellen antimikrobiellen, antimykotischen und krebshemmenden Eigenschaften untersucht.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle.
Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen. Der Triazolring und die Bromphenylgruppe sind dafür bekannt, mit Enzymen und Rezeptoren zu interagieren, was möglicherweise ihre Aktivität hemmt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung variieren, aber sie beinhalten oft die Bindung an aktive Stellen oder die Änderung der Konformation von Zielmolekülen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(4-Bromphenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazid
- 4,5-Diphenyl-4H-1,2,4-triazol-3-thion
Einzigartigkeit
Was 2-{[5-(4-Bromphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazid auszeichnet, ist seine Kombination eines Triazolrings mit einer Indol-Einheit, was in ähnlichen Verbindungen weniger verbreitet ist.
Eigenschaften
Molekularformel |
C24H17BrN6O2S |
|---|---|
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H17BrN6O2S/c25-16-12-10-15(11-13-16)22-29-30-24(31(22)17-6-2-1-3-7-17)34-14-20(32)27-28-21-18-8-4-5-9-19(18)26-23(21)33/h1-13,26,33H,14H2 |
InChI-Schlüssel |
CQJUQGBHRPZZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)


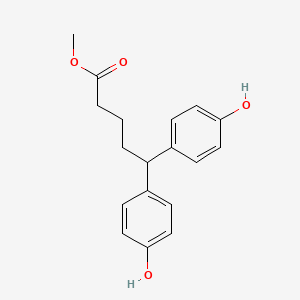
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
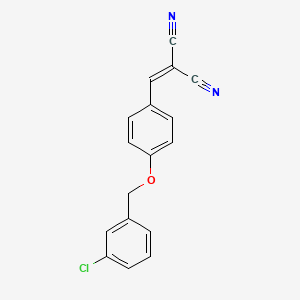

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)

